(1R,2R)-2-fluorocyclopropan-1-amine

Descripción general

Descripción

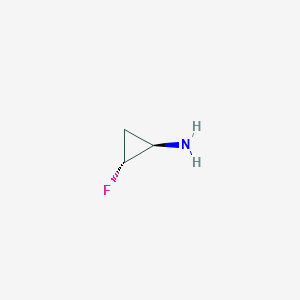

(1R,2R)-2-fluorocyclopropan-1-amine is a chiral cyclopropane derivative with a fluorine atom and an amine group attached to the cyclopropane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-fluorocyclopropan-1-amine typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring. The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by fluorination. The process requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The use of chiral catalysts and ligands can enhance the selectivity of the reaction .

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-2-fluorocyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form cyclopropylamines with different substituents.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of various cyclopropylamines.

Substitution: Formation of substituted cyclopropanes with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Building Block

(1R,2R)-2-fluorocyclopropan-1-amine is utilized as a chiral building block in asymmetric synthesis. Its stereochemistry allows for the creation of enantiomerically enriched compounds, which are essential in pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances the compound's reactivity and selectivity in chemical reactions.

Catalysis

This compound serves as a ligand in catalytic processes. It can stabilize transition states and influence reaction pathways, making it a valuable component in the development of new catalytic systems.

Biological Research

Enzyme Inhibition Studies

Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, potentially leading to the development of novel therapeutic agents targeting specific metabolic pathways.

Neuropharmacology

Preliminary studies suggest that this compound can cross the blood-brain barrier effectively, making it a candidate for treating neurological disorders. Its potential neuroprotective effects are under investigation, particularly for conditions like Alzheimer's disease and Parkinson's disease.

Medicinal Chemistry

Drug Development

The unique properties of this compound make it an attractive candidate for drug development. Its ability to interact with neurotransmitter receptors suggests applications in developing treatments for psychiatric disorders and pain management due to potential analgesic properties.

Antiviral and Anticancer Agents

Investigations into the compound's biological activity have revealed its potential as a scaffold for designing antiviral and anticancer agents. The incorporation of fluorine into drug candidates often enhances their metabolic stability and bioavailability.

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its unique reactivity allows for the efficient production of complex molecules required in various applications.

Case Study 1: Neuropharmacological Potential

A study evaluated the efficacy of this compound in models of neurodegeneration. Results indicated that the compound exhibited protective effects on neuronal cells exposed to oxidative stress, suggesting its potential role as a neuroprotective agent.

Case Study 2: Antiviral Activity

Research exploring the antiviral properties of this compound demonstrated significant inhibition of viral replication in cell cultures infected with influenza virus. This highlights its potential as a lead compound for developing antiviral therapies.

Mecanismo De Acción

The mechanism of action of (1R,2R)-2-fluorocyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The amine group can participate in nucleophilic attacks or form coordination complexes with metal ions .

Comparación Con Compuestos Similares

Similar Compounds

(1R,2R)-1,2-diaminocyclohexane: A chiral diamine used in asymmetric synthesis and catalysis.

(1R,2R)-1,2-diphenylethane-1,2-diamine: Used as a chiral ligand in enantioselective reactions.

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol: A phenolic compound with potential biological activity.

Uniqueness

(1R,2R)-2-fluorocyclopropan-1-amine is unique due to the presence of both a fluorine atom and an amine group on a cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Actividad Biológica

(1R,2R)-2-fluorocyclopropan-1-amine is a fluorinated cyclopropane derivative that exhibits unique biological properties due to its structural characteristics. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it possesses a molecular formula of CHFN. The presence of the fluorine atom in the cyclopropane ring significantly influences its chemical reactivity and biological interactions. The stereochemistry of the compound is crucial for its activity, as it affects how the molecule interacts with biological targets.

Research indicates that compounds similar to this compound can interact with various biological systems, particularly in modulating neurotransmitter systems. The following mechanisms have been observed:

- Neurotransmitter Modulation : Cyclopropanamines may influence neurotransmitter levels, potentially leading to analgesic or anti-inflammatory effects.

- Receptor Binding : Studies suggest that these compounds can act as ligands for sigma receptors, which are implicated in pain modulation and other neurological functions .

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties. Key findings include:

- Antimicrobial Activity : Similar compounds have shown promising antibacterial effects against strains such as Staphylococcus aureus, highlighting potential applications in treating infections .

- Cytotoxicity Studies : In vitro assessments indicate that this compound exhibits low cytotoxicity against normal human cell lines, suggesting a favorable safety profile for therapeutic use .

Case Studies and Research Findings

Several studies have investigated the biological activity of cyclopropanamines and their derivatives:

- Antibacterial Properties : A study on fluorinated cyclopropanamines demonstrated significant antibacterial activity against resistant strains of bacteria. For example, a derivative exhibited minimum inhibitory concentration (MIC) values ranging from 15.6 to 31.3 μg/mL against multiple S. aureus isolates .

- Sigma Receptor Ligands : Research highlighted that stereoisomeric 2-fluoro-cyclopropan-1-amines serve as selective ligands for sigma receptors, which may play a role in their therapeutic effects .

- Structure-Activity Relationship (SAR) : Computational modeling has been employed to predict the biological activity based on structural variations within cyclopropanamine derivatives. This approach aids in identifying potential therapeutic candidates and understanding their interaction dynamics with biological targets .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparative analysis with related compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (1R,2S)-2-fluorocyclopropan-1-amine | Fluorinated amine | Different stereochemistry may alter activity |

| Cyclopropylamine | Simple cyclopropane | Lacks fluorine; broader reactivity |

| N-methylcyclopropylamine | Methylated derivative | Enhanced lipophilicity affecting absorption |

This table illustrates how variations in structure and stereochemistry can lead to differences in biological activity.

Propiedades

IUPAC Name |

(1R,2R)-2-fluorocyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2/t2-,3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKJTSUSKQOYCD-PWNYCUMCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.